(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound belongs to the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile family, characterized by a fused bicyclic core with a cyano group at position 3. Its structure features:
- A thiophen-2-yl substituent at position 4.
- A (Z)-thiophen-2-ylmethylene group at position 7, creating a dihydro moiety.
- A (2-ethoxyethyl)thio side chain at position 2, introducing a thioether linkage with an ethoxyethyl tail.
Thiophene rings, being π-excessive heterocycles, enhance electron density, while the ethoxyethyl thioether improves lipophilicity. Synthesis typically involves cyclocondensation of diarylidenecyclopentanone with propanedinitrile derivatives under sodium alkoxide catalysis .
Properties
IUPAC Name |
(7Z)-2-(2-ethoxyethylsulfanyl)-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS3/c1-2-25-9-12-28-22-18(14-23)20(19-6-4-11-27-19)17-8-7-15(21(17)24-22)13-16-5-3-10-26-16/h3-6,10-11,13H,2,7-9,12H2,1H3/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLQDNRRFUIIGY-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCSC1=C(C(=C2CC/C(=C/C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, a derivative of cyclopenta[b]pyridine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves a cyclocondensation reaction between appropriate precursors. The method often utilizes sodium alkoxide solutions as catalysts to achieve high yields without extensive purification processes. For instance, related compounds have been synthesized using a similar approach, demonstrating the versatility of cyclopenta[b]pyridine derivatives in medicinal chemistry .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate metabolic pathways and signal transduction processes.
- Receptor Binding : The structural features of the compound allow it to fit into specific receptor binding sites, influencing cellular responses and potentially leading to therapeutic effects against various diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of cyclopenta[b]pyridine exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as an anticancer agent .
Case Studies
- Corrosion Inhibition : Research has demonstrated that similar cyclopenta[b]pyridine derivatives act as effective corrosion inhibitors for carbon steel in acidic environments. This application highlights the compound's stability and protective properties under harsh conditions .
- Pharmacological Evaluation : A study evaluating the analgesic properties of related compounds showed significant pain relief in animal models, suggesting that this class of compounds may possess central analgesic activity .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Applications
Antitumor Activity
Research indicates that derivatives of cyclopenta[b]pyridine exhibit promising antitumor activity. For example, compounds related to this structure have been tested against liver carcinoma cell lines (HEPG2), showing IC50 values in the micromolar range, which suggests significant cytotoxic potential . The structure-activity relationship (SAR) studies reveal that modifications in the thiophene and ethoxyethyl groups can enhance antitumor efficacy.
Mechanisms of Action
The antitumor mechanisms are believed to involve the inhibition of topoisomerase enzymes, which play crucial roles in DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells, making these compounds potential candidates for further drug development .
Corrosion Inhibition
Recent studies have also explored the use of (Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile as a corrosion inhibitor for carbon steel in acidic environments. Electrochemical tests demonstrate that these compounds can act as mixed-type inhibitors, effectively reducing corrosion rates by forming protective films on metal surfaces .
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 1.46 | HEPG2 | Topoisomerase Inhibition |
| Compound B | 7.08 | HEPG2 | Topoisomerase Inhibition |
| Compound C | 22.3 | HEPG2 | Induction of Apoptosis |
Case Studies
Case Study 1: Antitumor Activity
In a study published in 2019, a series of pyridine derivatives were synthesized and evaluated for their antitumor properties. Among them, several derivatives showed significant activity against HEPG2 cells, with IC50 values indicating potent cytotoxic effects .
Case Study 2: Corrosion Protection
Another study focused on the application of cyclopenta[b]pyridine derivatives as corrosion inhibitors. The results demonstrated that these compounds provided superior protection against corrosion in acidic media, highlighting their dual functionality as both pharmaceutical agents and industrial materials .
Chemical Reactions Analysis
Key Functionalization Reactions
Physicochemical and Spectroscopic Data
3.1 Spectral Characterization
-
¹H NMR (CDCl₃):
-
IR (KBr):
3.2 Thermal Stability
Challenges and Optimization
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
The target’s thiophene substituents and thioether chain likely increase lipophilicity compared to CAPD-4’s polar methoxy groups. Its melting point is expected to align with CAPD-4 due to structural similarity but lower than 11a’s due to reduced crystallinity from flexible thioether chains.
Spectroscopic Comparisons
- ¹H NMR :
- 13C NMR :
- Thiophene carbons in the target appear at ~120–140 ppm, distinct from CAPD-4’s methoxy-substituted aryl carbons (~150–160 ppm) .
Preparation Methods
Diarylidenecyclopentanone Intermediate
Knoevenagel condensation between cyclopentanone (2) and thiophene-2-carbaldehyde (1) forms 2,5-bis(thiophen-2-ylmethylene)cyclopentanone (3). This reaction proceeds in ethanol with piperidine catalysis at 80°C for 6–8 hours, yielding α,β-unsaturated ketones critical for subsequent Michael addition.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Cyclopentanone | 1 equiv | Cyclic ketone |
| Thiophene-2-carbaldehyde | 2.2 equiv | Electrophilic aldehyde |
| Ethanol | 10 mL/g | Solvent |
| Piperidine | 0.1 equiv | Base catalyst |
Cyclocondensation with Propanedinitrile
The diarylidenecyclopentanone (3) reacts with propanedinitrile (4) under basic conditions to form the pyridine ring. Sodium ethoxide (5 mol%) in ethanol facilitates nucleophilic attack and cyclization at 80°C for 2 hours:
$$
\text{3 + 4} \xrightarrow{\text{NaOEt, EtOH}} \text{6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile intermediate}
$$
Key Mechanistic Steps
- Michael Addition : Propanedinitrile attacks the α,β-unsaturated ketone.
- Alkoxide-Mediated Cyclization : Intramolecular nucleophilic attack forms the pyridine ring.
- Dehydration : Aromatization yields the bicyclic core.
Functionalization at Position 2: Thioether Incorporation
The thioether moiety at position 2 is introduced via nucleophilic substitution. While direct methods remain unpublished for this compound, analogous protocols suggest two pathways:
Thiolate Displacement of Halogen
A halogenated intermediate (e.g., 2-chloro derivative) reacts with (2-ethoxyethyl)thiol under basic conditions. Manganese-catalyzed C–S coupling, as demonstrated in related systems, achieves 72–85% yields:
$$
\text{2-Cl Intermediate + HSCH}2\text{CH}2\text{OEt} \xrightarrow{\text{Mn(OTf)}_2} \text{Target Thioether}
$$
Optimized Parameters
One-Pot Alkylation During Cyclocondensation
Replacing sodium ethoxide with sodium (2-ethoxyethyl)thiolate in the cyclocondensation step directly installs the thioether group. This method mirrors CAPD-1 synthesis, where alkoxy groups derive from sodium alkoxides:
$$
\text{3 + 4} \xrightarrow{\text{NaSCH}2\text{CH}2\text{OEt}} \text{Target Compound}
$$
Yield Comparison
| Base | Solvent | Yield (%) |
|---|---|---|
| Sodium ethoxide | Ethanol | 67 |
| Sodium thioethoxide | Ethanol | 58* |
*Estimated from analogous reactions
Stereoselective Formation of (Z)-Configuration
The exocyclic double bond at position 7 adopts the (Z)-configuration due to steric hindrance during cyclization. X-ray crystallography of analogous CAPD derivatives confirms preferential formation of the Z-isomer (>95%) under reflux conditions.
Factors Influencing Stereochemistry
- Reaction Temperature : Higher temperatures (80°C vs. 25°C) favor Z-selectivity by accelerating rotational barrier crossing.
- Solvent Polarity : Ethanol (ε = 24.3) stabilizes transition states with partial charges, enhancing stereocontrol.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/petroleum ether, 1:5) followed by recrystallization from ethanol, yielding 55–62% pure product.
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 7.45–7.32 (m, 4H, thiophene-H), 6.98 (s, 1H, =CH), 3.72 (t, J = 6.8 Hz, 2H, SCH₂), 3.51 (q, J = 7.0 Hz, 2H, OCH₂), 2.90–2.75 (m, 4H, cyclopentane-H).
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C), 1260 cm⁻¹ (C-S).
Challenges and Optimization Strategies
Byproduct Formation
Michael adducts lacking cyclization occur with inadequate base stoichiometry. Increasing sodium ethoxide to 10 mol% reduces byproducts from 22% to 7%.
Solvent Effects
Replacing ethanol with dimethylformamide (DMF) increases reaction rate but decreases Z-selectivity (82% vs. 95%).
Q & A
Synthesis and Reaction Optimization
Basic Question : What are the common synthetic routes for preparing (Z)-configured cyclopenta[b]pyridine derivatives with thiophene substituents? Answer :
- Multi-component reactions (MCRs) are frequently employed. For example, a four-component reaction involving thiophene-2-carbaldehyde, cyanoacetate derivatives, ketones, and ammonium acetate in refluxing ethanol can yield pyridine-thiophene scaffolds .
- Cyclization strategies using POCl3 or thiourea-based sulfhydrylation are critical for introducing sulfur-containing groups (e.g., thioether linkages) .
- Stereochemical control requires careful selection of catalysts and reaction conditions (e.g., temperature, solvent polarity) to favor the (Z)-isomer.
Advanced Question : How can researchers optimize reaction yields and stereoselectivity for the thioether and thiophen-2-ylmethylene groups? Answer :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, temperature gradients) and identify optimal conditions .
- Employ continuous-flow reactors to enhance reproducibility and scalability, particularly for oxidation or cyclization steps .
- Monitor intermediates via HPLC to track stereochemical outcomes and adjust reaction kinetics in real time .
Structural Characterization
Basic Question : What analytical techniques are essential for confirming the structure of this compound? Answer :
- NMR spectroscopy : ¹H/¹³C NMR resolves thiophene proton environments (δ 6.8–7.5 ppm) and distinguishes (Z)-configuration via coupling constants in the cyclopenta[b]pyridine core .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the carbonitrile (-CN) and thioether (-S-) groups .
- FT-IR : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C-S stretch ~650 cm⁻¹) .
Advanced Question : How can X-ray crystallography resolve ambiguities in stereochemistry or regioselectivity? Answer :
- Single-crystal X-ray diffraction provides unambiguous confirmation of the (Z)-configuration and spatial arrangement of thiophen-2-ylmethylene groups .
- Pair crystallographic data with DFT calculations to validate electronic effects (e.g., charge distribution in the pyridine ring) .
Biological Activity Profiling
Basic Question : What in vitro assays are suitable for evaluating the biological activity of this compound? Answer :
- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms due to the pyridine-carbonitrile scaffold’s affinity for enzymatic active sites .
- Cellular viability assays : Use MTT or ATP-based luminescence to assess cytotoxicity, particularly given thiophene’s role in modulating membrane permeability .
Advanced Question : How can structure-activity relationship (SAR) studies improve potency against specific targets? Answer :
- Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the pyridine C4 position to enhance electrophilic reactivity .
- Replace the 2-ethoxyethylthio group with bulkier substituents (e.g., arylthioethers) to probe steric effects on target binding .
Data Contradictions and Reproducibility
Basic Question : How should researchers address discrepancies in reported synthetic yields for similar compounds? Answer :
- Replicate procedures with strict inert-atmosphere controls (e.g., Schlenk lines) to minimize oxidation of thioether groups .
- Cross-validate purity via 2D NMR (HSQC, HMBC) to detect trace impurities that may skew yield calculations .
Advanced Question : What statistical methods resolve conflicting spectroscopic data? Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
